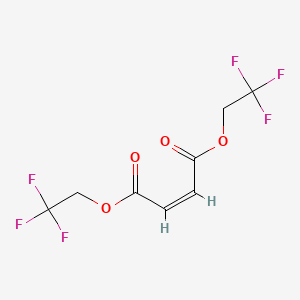
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-Phe-NH2, (Disulfide bond between Deamino-Cys1 and Cys6)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-Phe-NH2, with a disulfide bond between Deamino-Cys1 and Cys6, is a synthetic peptide known for its unique structural and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the sequential addition of protected amino acids to a solid resin. The disulfide bond formation between Deamino-Cys1 and Cys6 is a critical step, usually achieved through oxidative folding.
-
Solid-Phase Peptide Synthesis (SPPS):
Resin Loading: The synthesis starts with the attachment of the first amino acid to a solid resin.
Amino Acid Coupling: Subsequent amino acids are coupled using activating agents like HBTU or DIC.
Deprotection: Fmoc or Boc groups are removed to expose the amino group for the next coupling.
Disulfide Bond Formation: The disulfide bond is formed by oxidizing the thiol groups of Deamino-Cys1 and Cys6 using reagents like iodine or DMSO.
-
Industrial Production Methods:
Large-Scale SPPS: Industrial production follows similar steps but on a larger scale, with automated peptide synthesizers to increase efficiency and yield.
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-Phe-NH2 undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Iodine, DMSO.
Conditions: Mild oxidative conditions to form disulfide bonds.
Products: Formation of the disulfide bond between Deamino-Cys1 and Cys6.
-
Reduction:
Reagents: Dithiothreitol (DTT), β-mercaptoethanol.
Conditions: Reductive conditions to break disulfide bonds.
Products: Free thiol groups on Deamino-Cys1 and Cys6.
-
Substitution:
Reagents: Various nucleophiles.
Conditions: Depends on the nucleophile and the specific site of substitution.
Products: Substituted derivatives of the peptide.
Scientific Research Applications
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-Phe-NH2 has several applications in scientific research:
-
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis and disulfide bond formation.
Catalysis: Investigated for its potential as a catalyst in organic reactions.
-
Biology:
Protein Folding: Studied for its role in protein folding and stability due to its disulfide bond.
Enzyme Inhibition: Explored as an inhibitor of specific enzymes.
-
Medicine:
Drug Development: Potential therapeutic applications due to its stability and bioactivity.
Diagnostics: Used in the development of diagnostic assays.
-
Industry:
Biotechnology: Employed in the production of biopharmaceuticals.
Material Science: Investigated for its use in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-Phe-NH2 involves its interaction with molecular targets through its peptide backbone and disulfide bond. The disulfide bond between Deamino-Cys1 and Cys6 plays a crucial role in maintaining the structural integrity and biological activity of the peptide. It can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Comparison with Similar Compounds
Similar Compounds
-
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-p-chloro-D-Phe-NH2:
- Similar structure with a p-chloro substitution on the phenylalanine residue.
- Different biological activity due to the substitution.
-
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-Phe-OH:
- Lacks the amide group at the C-terminus.
- Different solubility and stability properties.
Uniqueness
3-Mercaptopropionyl-Tyr-D-Trp-Lys-Val-Cys-Phe-NH2 is unique due to its specific sequence and the presence of a disulfide bond between Deamino-Cys1 and Cys6. This disulfide bond imparts stability and specific biological activity, distinguishing it from other peptides with similar sequences but without the disulfide bond.
Properties
CAS No. |
117580-24-2 |
|---|---|
Molecular Formula |
C46H61N9O8S2 |
Molecular Weight |
932.175 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


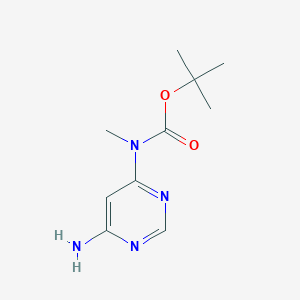
![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)
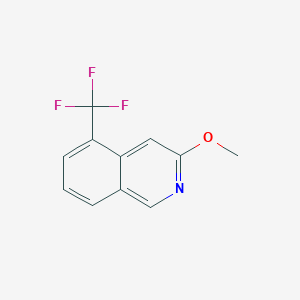

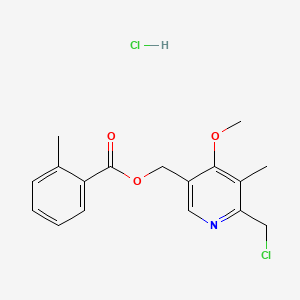
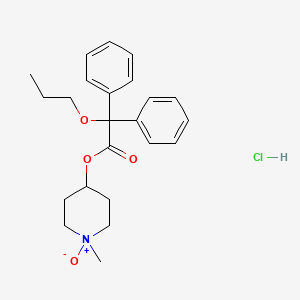
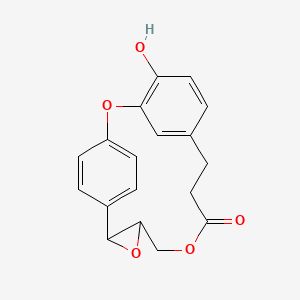
![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)
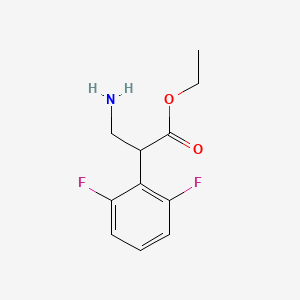
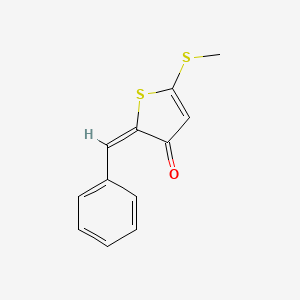
![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)
